3,4-dibutoxycyclobut-3-ene-1,2-dione
Overview
Description
N-ArachidonylGABA is a compound that combines the neurotransmitter gamma-aminobutyric acid with an arachidonic acid moiety.
Mechanism of Action
Dibutyl squarate, also known as 3,4-dibutoxycyclobut-3-ene-1,2-dione, Squaric acid dibutyl ester, or 3,4-Dibutoxy-3-cyclobutene-1,2-dione, is a chemical compound with a wide range of applications in the medical field .
Target of Action
The primary targets of Dibutyl squarate are conditions such as warts and alopecia areata or alopecia totalis (autoimmune hair loss), where it is used for treatment through topical immunotherapy .
Mode of Action
It is believed to redirect the inflammatory response by invoking allergic contact dermatitis . This suggests that the compound may act by inducing a type IV hypersensitive response in an HPV-infected tissue, or possibly a nonspecific anti-inflammatory reaction .
Biochemical Pathways
Four metabolic intermediates, including DBP, monobutyl phthalate, phthalic acid, and pyrocatechol, have been identified . Based on these intermediates, a chemical pathway for DBP degradation has been proposed .
Result of Action
The action of Dibutyl squarate results in the treatment of conditions such as warts and alopecia areata or alopecia totalis. It does this by invoking an allergic contact dermatitis, which redirects the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ArachidonylGABA can be synthesized through the acylation of gamma-aminobutyric acid with arachidonic acid. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the gamma-aminobutyric acid and arachidonic acid .
Industrial Production Methods
While specific industrial production methods for N-ArachidonylGABA are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-ArachidonylGABA undergoes various chemical reactions, including:
Oxidation: This reaction can modify the arachidonic acid moiety, potentially leading to the formation of hydroxylated or epoxidized derivatives.
Reduction: Reduction reactions can affect the double bonds in the arachidonic acid chain, resulting in saturated derivatives.
Substitution: Substitution reactions can occur at the gamma-aminobutyric acid moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include hydroxylated, epoxidized, and saturated derivatives of N-ArachidonylGABA, as well as substituted derivatives at the gamma-aminobutyric acid moiety .
Scientific Research Applications
N-ArachidonylGABA has a wide range of scientific research applications, including:
Chemistry: It is used to study the interface between lipid and neurotransmitter signaling pathways.
Biology: Research on N-ArachidonylGABA helps in understanding its role in cellular signaling and its effects on various biological processes.
Medicine: The compound exhibits neuroprotective and analgesic properties, making it a potential candidate for therapeutic applications in conditions such as pain and neurodegenerative diseases
Comparison with Similar Compounds
Similar Compounds
- N-Arachidonoyl glycine
- N-Arachidonoyl phenylalanine
- N-Arachidonoyl tyrosine
- N-Arachidonoyl tryptophan
Uniqueness
N-ArachidonylGABA is unique among arachidonoyl amino acids due to its combination of gamma-aminobutyric acid and arachidonic acid, which allows it to interact with both gamma-aminobutyric acid receptors and lipid signaling pathways. This dual interaction provides a broader range of biological effects compared to other similar compounds .
Properties
IUPAC Name |
3,4-dibutoxycyclobut-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-5-7-15-11-9(13)10(14)12(11)16-8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRWELTXMQSEIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=O)C1=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183113 | |
Record name | Squaric acid dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2892-62-8 | |
Record name | Dibutyl squarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2892-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Squaric acid dibutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Squaric acid dibutyl ester | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12223 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2892-62-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Squaric acid dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dibutoxy-3-cyclobutene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBUTYL SQUARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RTO57VG65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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